1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazole-4-carboxamide hydrochloride
Overview
Description
Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can vary greatly depending on its structure. For example, 1-Methyl-4-(piperidin-4-yl)piperazine hydrochloride is a white to light-yellow powder or crystals .Scientific Research Applications
CGRP Receptor Antagonist Synthesis
An enantioselective process for preparing a potent calcitonin gene-related peptide (CGRP) receptor antagonist was developed. This involved a convergent, stereoselective, and economical synthesis of the hydrochloride salt of a related compound, demonstrating its potential application in the synthesis of pharmaceutical compounds (Cann et al., 2012).
Soluble Epoxide Hydrolase Inhibitors
Research identified 1-(1,3,5-Triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, crucial for high potency and P450 selectivity. This highlights the role of triazole derivatives in developing inhibitors for various enzymes, indicating the broad applicability of such compounds in medicinal chemistry (Thalji et al., 2013).
Antifungal Agent Synthesis
An improved protocol for synthesizing a novel series of 1,2,4-triazines with 1,2,3-triazole and piperidine rings was presented, showing significant antifungal activity. This demonstrates the utility of such compounds in developing new antifungal agents (Sangshetti & Shinde, 2010).
Synthesis of Antimicrobial Agents
A series of novel 1,4-disubstituted 1,2,3-triazole derivatives were synthesized, exhibiting moderate to good activities against bacterial and fungal strains. This highlights the potential of triazole derivatives in the development of new antimicrobial agents (Jadhav et al., 2017).
Antipsychotic Agent Synthesis
Heterocyclic analogues of specific compounds were prepared and evaluated as potential antipsychotic agents, indicating the relevance of triazole derivatives in the development of new treatments for psychiatric disorders (Norman et al., 1996).
Mechanism of Action
Safety and Hazards
Future Directions
The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field and potential for future developments.
Properties
IUPAC Name |
1-(piperidin-3-ylmethyl)triazole-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O.ClH/c10-9(15)8-6-14(13-12-8)5-7-2-1-3-11-4-7;/h6-7,11H,1-5H2,(H2,10,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJSPUHJRUEAPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)CN2C=C(N=N2)C(=O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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